molecular formula C6H9ClF3NO3 B6190531 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 2648939-65-3

6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No. B6190531
CAS RN: 2648939-65-3
M. Wt: 235.6
InChI Key:
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Description

“6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group (-CF3), a morpholine ring, and a carboxylic acid group . The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Morpholine is a common motif in pharmaceuticals and biologically active molecules .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, often starts with 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions can be used to synthesize various substituted morpholines . The trifluoromethyl group can be introduced into carboxylic acids by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group (-CF3) contributes significantly to the electronegativity of the molecule . The morpholine ring, being a saturated scaffold, allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The trifluoromethyl group in “this compound” can participate in various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . The trifluoromethyl group can also lower the basicity of compounds .

Safety and Hazards

The safety data sheet for a similar compound, “(±)-Morpholine-3-carboxylic acid hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride involves the reaction of 3-morpholinone with trifluoroacetic anhydride to form 6-(trifluoromethyl)morpholin-3-one, which is then reacted with chloroacetic acid to form 6-(trifluoromethyl)morpholine-3-carboxylic acid. The resulting carboxylic acid is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-morpholinone", "trifluoroacetic anhydride", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-morpholinone is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 6-(trifluoromethyl)morpholin-3-one.", "Step 2: 6-(trifluoromethyl)morpholin-3-one is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 6-(trifluoromethyl)morpholine-3-carboxylic acid.", "Step 3: The resulting carboxylic acid is then converted to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2648939-65-3

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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